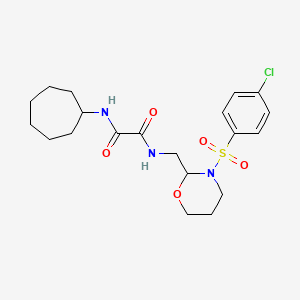![molecular formula C16H16N4O2S B2357660 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1235661-31-0](/img/structure/B2357660.png)
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that features a triazine ring fused with a benzene ring, a thiophene moiety, and a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a series of condensation reactions.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group in the propanamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives or alcohols from the carbonyl group.
Substitution: Halogenated derivatives or substituted thiophene/benzene rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may serve as a precursor for agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or π-π interactions with active sites, while the thiophene and propanamide groups enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-phenylethyl)propanamide: Similar structure but with a phenyl group instead of a thiophene moiety.
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(furan-2-yl)ethyl)propanamide: Similar structure but with a furan group instead of a thiophene moiety.
Uniqueness
The presence of the thiophene moiety in 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide imparts unique electronic properties, making it more suitable for applications in materials science and catalysis compared to its analogs with phenyl or furan groups. Additionally, the thiophene group can enhance the compound’s binding affinity in biological systems, potentially leading to more potent biological activity.
Propriétés
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11(15(21)17-9-8-12-5-4-10-23-12)20-16(22)13-6-2-3-7-14(13)18-19-20/h2-7,10-11H,8-9H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUOBIVOIWUIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)N2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,6-dimethyl-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2357578.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)
![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)

![1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)


![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

